3-Ethyl-1-heptyn-3-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4328. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

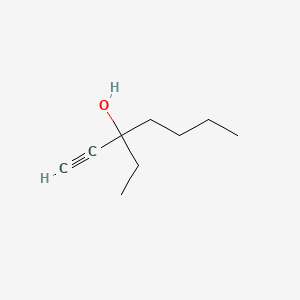

Structure

3D Structure

Properties

IUPAC Name |

3-ethylhept-1-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-4-7-8-9(10,5-2)6-3/h2,10H,4,6-8H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXCLTIFWSNGTIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40277815 | |

| Record name | 3-Ethyl-1-heptyn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5396-61-2 | |

| Record name | 3-Ethyl-1-heptyn-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5396-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 4328 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005396612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5396-61-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4328 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Ethyl-1-heptyn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Ethyl-1-heptyn-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Ethyl-1-heptyn-3-ol (CAS 5396-61-2): Synthesis, Characterization, and Applications

Abstract

3-Ethyl-1-heptyn-3-ol (CAS 5396-61-2) is a tertiary propargyl alcohol characterized by the presence of both a terminal alkyne and a hydroxyl group on the same carbon atom.[1] This bifunctional nature makes it a valuable and versatile intermediate in organic synthesis. Its structure, featuring a seven-carbon backbone with an ethyl group at the tertiary carbon, provides a scaffold for the construction of more complex molecular architectures.[1] The primary route to its synthesis is through the ethynylation of a ketone, a variant of the Favorskii reaction, which involves the nucleophilic addition of an acetylide to a carbonyl group.[2][3] While direct applications in drug discovery are not prominent, its utility lies in its capacity to undergo a wide range of chemical transformations at both the alkyne and alcohol functionalities. This guide provides a comprehensive technical overview of its synthesis, analytical characterization, reactivity, and safe handling protocols, aimed at researchers and scientists in synthetic chemistry and drug development.

Chemical Identity and Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature.[1] Its key properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 3-ethylhept-1-yn-3-ol | [4] |

| CAS Number | 5396-61-2 | [1][5] |

| Molecular Formula | C₉H₁₆O | [1][4] |

| Molecular Weight | 140.23 g/mol | [1] |

| Appearance | Colorless to Light yellow clear liquid | [1] |

| Boiling Point | 165 °C | [5][6] |

| Density | 0.86 g/cm³ | [5][6] |

| Flash Point | 57 °C | [6] |

| Synonyms | (1-Ethyl-1-hydroxypentyl)acetylene, 3-Ethyl-1-heptyne-3-ol, NSC 4328 | [1][7] |

Synthesis and Mechanism

The most direct and industrially relevant method for preparing tertiary propargyl alcohols like this compound is the alkynylation (specifically, ethynylation) of a ketone.[8] This reaction falls under the umbrella of the Favorskii reaction, which describes the base-catalyzed addition of a terminal alkyne to a carbonyl compound.[2][3]

3.1 The Favorskii Reaction: Ethynylation of 3-Pentanone

In this synthesis, the acetylide anion, generated in situ from acetylene gas, acts as a potent nucleophile. This anion attacks the electrophilic carbonyl carbon of 3-pentanone (also known as diethyl ketone).[9][10] A subsequent acidic or aqueous workup protonates the resulting alkoxide intermediate to yield the final product, this compound.

3.2 Reaction Mechanism

The mechanism proceeds in three key steps:

-

Deprotonation: A strong base (e.g., KOH, NaNH₂, or an organolithium reagent like n-BuLi) abstracts the acidic proton from a terminal alkyne, such as acetylene, to form a highly nucleophilic metal acetylide.[2][3][8]

-

Nucleophilic Attack: The acetylide anion attacks the carbonyl carbon of 3-pentanone. The pi-bond of the carbonyl breaks, and the electrons move to the oxygen atom, forming a tertiary alkoxide intermediate.

-

Protonation: The reaction mixture is quenched with a proton source (e.g., water or dilute acid), which protonates the alkoxide to give the final tertiary alcohol product.[8]

3.3 Visualization of Synthesis Workflow

Caption: Synthesis of this compound via the Favorskii reaction.

3.4 Detailed Experimental Protocol (Representative)

This protocol is a representative example based on established chemical principles for alkynylation reactions.

-

Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a gas inlet adapter, and a condenser connected to a bubbler. The system is flushed with an inert gas (e.g., Nitrogen or Argon).

-

Solvent and Base: Anhydrous ether or tetrahydrofuran (THF) is added to the flask. A strong base, such as n-butyllithium in hexanes, is added dropwise at a low temperature (typically -78 °C using a dry ice/acetone bath).

-

Acetylene Addition: Acetylene gas is bubbled through the solution to form the lithium acetylide suspension.

-

Ketone Addition: A solution of 3-pentanone in the reaction solvent is added dropwise from the dropping funnel, maintaining the low temperature to control the exothermic reaction. The reaction is stirred for several hours.

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted multiple times with ether. The combined organic extracts are washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield pure this compound.

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is crucial. Standard spectroscopic techniques are employed for this purpose.[11]

4.1 Spectroscopic Data Summary

| Technique | Feature | Expected Value / Observation |

| Infrared (IR) | O-H stretch (alcohol) | ~3300 cm⁻¹ (broad) |

| ≡C-H stretch (alkyne) | ~3300 cm⁻¹ (sharp) | |

| C≡C stretch (alkyne) | ~2100 cm⁻¹ (weak) | |

| C-O stretch (alcohol) | ~1150 cm⁻¹ (strong) | |

| ¹H NMR | ≡C-H | ~2.0-2.5 ppm (singlet or narrow triplet) |

| -OH | Variable, ~1.5-4.0 ppm (broad singlet) | |

| -CH₂- (ethyl & butyl) | ~1.5-1.7 ppm (multiplets) | |

| -CH₃ (ethyl & butyl) | ~0.9-1.1 ppm (triplets) | |

| ¹³C NMR | C-OH (quaternary) | ~70-80 ppm |

| ≡C-H | ~70-75 ppm | |

| -C≡ | ~85-90 ppm | |

| Mass Spec. (MS) | Top Peaks (m/z) | 83, 111 |

(Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.)

4.2 Infrared (IR) Spectroscopy The IR spectrum provides clear evidence of the key functional groups. A strong, broad absorption around 3300 cm⁻¹ indicates the presence of the hydroxyl (-OH) group. Overlapping this, a sharp, distinct peak also around 3300 cm⁻¹ confirms the sp-hybridized C-H bond of the terminal alkyne. A weak but sharp absorption near 2100 cm⁻¹ corresponds to the carbon-carbon triple bond stretch.[12]

4.3 Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR spectroscopy is used to confirm the hydrogen framework of the molecule. Key signals include a singlet for the acetylenic proton and distinct signals for the ethyl and butyl chains, often showing characteristic triplet and quartet splitting patterns where applicable.[13][14] ¹³C NMR spectra will show a characteristic signal for the quaternary carbon bonded to the hydroxyl group and two distinct signals in the 70-90 ppm range for the two alkyne carbons.[12]

4.4 Mass Spectrometry (MS) Mass spectrometry, often coupled with Gas Chromatography (GC-MS), helps determine the molecular weight and fragmentation pattern. While the molecular ion peak (m/z = 140) may be observed, common fragmentation pathways include the loss of water (M-18) and cleavage of the alkyl chains. Data from the NIST Mass Spectrometry Data Center shows major fragments at m/z 83 and 111.[4]

Reactivity and Applications in Chemical Synthesis

While this compound itself has not been identified as a key pharmacophore, its true value in drug development lies in its role as a versatile synthetic intermediate.[1][15] The terminal alkyne and tertiary alcohol groups are orthogonal functional handles that can be selectively targeted for further molecular elaboration.

5.1 Key Functional Groups for Derivatization

-

Terminal Alkyne: This group is a cornerstone of modern synthetic chemistry. It readily participates in metal-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) and is the key component in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prominent "click chemistry" reaction used for bioconjugation and drug discovery.[15]

-

Tertiary Hydroxyl Group: The -OH group can be oxidized, substituted (e.g., under acidic conditions), or used as a directing group in stereoselective reactions. Under acidic catalysis, propargyl alcohols can undergo rearrangement, such as the Meyer-Schuster rearrangement, to form α,β-unsaturated ketones.[2][3]

5.2 Visualization of Potential Synthetic Utility

Caption: Potential synthetic transformations of this compound.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. It is classified as a flammable liquid and may cause irritation.[4][5]

| Hazard Information | GHS Classification |

| Pictogram(s) | GHS02 (Flame), GHS07 (Exclamation Mark) |

| Signal Word | Danger / Warning |

| Hazard Statements | H226: Flammable liquid and vapor.[4]H315: Causes skin irritation.[5]H319: Causes serious eye irritation.[5]H335: May cause respiratory irritation.[5] |

| Precautionary Statements | P210: Keep away from heat, sparks, open flames.[5][16]P233: Keep container tightly closed.P280: Wear protective gloves/eye protection.[17]P403+P235: Store in a well-ventilated place. Keep cool. |

Handling Procedures Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[17][18] Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[16][18] Avoid inhalation of vapors and direct contact with skin and eyes.[18] Ensure that an eyewash station and safety shower are readily accessible.[17]

Storage and Incompatibilities Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[18] Keep away from sources of ignition.[16] This compound is incompatible with strong oxidizing agents and strong acids.[18][19]

Conclusion

This compound is a structurally simple yet synthetically powerful propargyl alcohol. While it does not feature prominently as an active pharmaceutical ingredient, its importance is firmly established as a versatile building block. Its synthesis via the robust Favorskii reaction makes it readily accessible. The presence of two distinct and reactive functional groups—the terminal alkyne and the tertiary alcohol—provides synthetic chemists with a valuable platform for generating molecular diversity, making it a relevant and useful intermediate in the broader field of drug discovery and development.

References

-

Cas 5396-61-2,this compound. lookchem. [Link]

-

Favorskii reaction. Wikipedia. [Link]

-

Favorskii reaction. chemeurope.com. [Link]

-

This compound. PubChem, National Institutes of Health. [Link]

-

3-Ethyl-5-methyl-1-heptyn-3-ol. NIST WebBook. [Link]

-

Favorskii Rearrangement. Organic Chemistry Tutor. [Link]

-

Ethylene Carbonylation to 3-Pentanone with In Situ Hydrogen via a Water–Gas Shift Reaction on Rh/CeO2. ACS Catalysis. [Link]

-

Favorskii rearrangement mechanism and examples. Chemistry Notes. [Link]

-

Favorskii Rearrangement Detailed Overview. YouTube. [Link]

-

Alkynylation. Wikipedia. [Link]

-

Modern Analytical Technique for Characterization Organic Compounds. ResearchGate. [Link]

-

3-Pentanone. Wikipedia. [Link]

-

Analytical Techniques for Chemical Analysis & Testing. Lucideon. [Link]

- US3626016A - Alkynylation of ketones and aldehydes using complexes having utility therefor.

-

Spectral Information. PubChem, National Institutes of Health. [Link]

-

3-Heptyn-1-ol. PubChem, National Institutes of Health. [Link]

-

(r)-( + )-1-octyn-3-ol. Organic Syntheses Procedure. [Link]

- US4026954A - Method for preparing hexyn-3-ol-1.

-

Chemical and Materials Characterization Techniques and Services. Triclinic Labs. [Link]

-

1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. PubMed, National Institutes of Health. [Link]

-

Predicting the structure based on NMR spectra and IR Data (quick lesson) part 13. YouTube. [Link]

-

Special Issue : Organic Molecules in Drug Discovery and Development. MDPI. [Link]

-

Determining a Structure with IR and NMR. YouTube. [Link]

-

Chemical Characterization Using Different Analytical Techniques to Understand Processes: The Case of the Paraffinic Base Oil Production Line. MDPI. [Link]

-

1-Heptyn-3-ol, (3S)-. PubChem, National Institutes of Health. [Link]

-

1-Heptyne, 3-ethyl-. PubChem, National Institutes of Health. [Link]

-

Ketone. Wikipedia. [Link]

-

In silico prediction of flavan-3-ol as a bioactive compound of Calophyllum macrophyllum as a potential drug against angiostrongylus eosinophilic meningitis. PubMed Central, National Institutes of Health. [Link]

-

1-hepten-3-ol, 4938-52-7. The Good Scents Company. [Link]

- CN102295530B - Synthetic method of 3-buten-1-ol.

Sources

- 1. CAS 5396-61-2: this compound | CymitQuimica [cymitquimica.com]

- 2. Favorskii reaction - Wikipedia [en.wikipedia.org]

- 3. Favorskii_reaction [chemeurope.com]

- 4. This compound | C9H16O | CID 220863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5396-61-2 | CAS DataBase [m.chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. echemi.com [echemi.com]

- 8. Alkynylation - Wikipedia [en.wikipedia.org]

- 9. 3-Pentanone:Uses, Synthesis and Hazards_Chemicalbook [chemicalbook.com]

- 10. 3-Pentanone - Wikipedia [en.wikipedia.org]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. Ketone - Wikipedia [en.wikipedia.org]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 3-Ethyl-1-heptyn-3-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

3-Ethyl-1-heptyn-3-ol is a tertiary acetylenic alcohol with significant applications in organic synthesis and as a building block in the development of novel chemical entities. Its unique structure, featuring a terminal alkyne and a tertiary alcohol, provides a versatile platform for a variety of chemical transformations. A thorough understanding of its physical properties is paramount for its effective handling, application in synthetic protocols, and for the characterization of its derivatives. This guide provides a comprehensive overview of the key physical properties of this compound, supported by experimental methodologies and theoretical insights.

Molecular Structure and Key Features

The structural formula of this compound reveals a chiral center at the carbon bearing the hydroxyl group. The presence of the terminal alkyne provides a site for reactions such as coupling, addition, and deprotonation, while the tertiary alcohol functionality can be prone to elimination reactions under certain conditions.

Caption: Molecular Structure of this compound.

Core Physical Properties

A compilation of the fundamental physical properties of this compound is presented in the table below. These values are essential for predicting its behavior in various experimental setups and for ensuring safe laboratory practices.

| Physical Property | Value | Source(s) |

| Molecular Formula | C9H16O | [1][2] |

| Molecular Weight | 140.22 g/mol | [1][2] |

| Appearance | Colorless to Light yellow clear liquid | |

| Boiling Point | 87-94 °C at 30 Torr165 °C (likely at atmospheric pressure) | [2] |

| Density | 0.9 ± 0.1 g/cm³ at 20 °C | [2] |

| Refractive Index | 1.456 | [2] |

| Flash Point | 57.0 ± 8.2 °C | [2] |

| Melting Point | Not available (expected to be low) | [3] |

| Solubility | Insoluble in water (predicted), soluble in common organic solvents. | [4] |

Experimental Determination of Physical Properties

The accurate determination of physical properties is crucial for compound characterization and quality control. Below are detailed protocols for measuring key physical parameters of liquid compounds like this compound.

Workflow for Physical Property Determination

Caption: Workflow for the determination of physical properties.

Boiling Point Determination (Capillary Method)

The capillary method provides a convenient way to determine the boiling point of a small quantity of liquid.[5][6]

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[7]

Procedure:

-

Sample Preparation: Place a small amount (a few milliliters) of this compound into a small test tube.[5]

-

Capillary Insertion: Invert a capillary tube (sealed at one end) and place it, open end down, into the test tube containing the liquid.

-

Apparatus Setup: Attach the test tube to a thermometer and immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil).[6] The liquid level in the test tube should be below the level of the heating fluid.

-

Heating: Gently heat the apparatus. As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles.

-

Observation: Continue heating until a steady stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample is overcoming the atmospheric pressure.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube.[6] Record this temperature.

-

Pressure Correction: For precise work, the observed boiling point should be corrected to standard atmospheric pressure (760 Torr).

Density Determination (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume, used to determine the density of a liquid.[8][9]

Principle: Density is defined as the mass of a substance per unit volume.[9]

Procedure:

-

Weigh the Empty Pycnometer: Thoroughly clean and dry the pycnometer and weigh it accurately on an analytical balance.

-

Fill with the Liquid: Fill the pycnometer with this compound, ensuring no air bubbles are trapped. The temperature of the liquid should be recorded.

-

Weigh the Filled Pycnometer: Weigh the pycnometer containing the liquid.

-

Calculation:

-

Mass of the liquid = (Mass of filled pycnometer) - (Mass of empty pycnometer).

-

Density = Mass of the liquid / Volume of the pycnometer.

-

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a fundamental physical property that is characteristic of a substance.[10][11]

Principle: The refractive index is the ratio of the speed of light in a vacuum to the speed of light in the substance. It is measured using a refractometer, which operates on the principle of total internal reflection.[10]

Procedure:

-

Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: Place a few drops of this compound onto the prism of the refractometer.

-

Measurement: Close the prism and allow the temperature to equilibrate. Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: Read the refractive index value from the scale. Record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.

Spectral Data

Spectroscopic data is indispensable for the structural elucidation and confirmation of chemical identity.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the alcohol (broad, ~3300-3600 cm⁻¹), the C≡C-H stretch of the terminal alkyne (~3300 cm⁻¹), the C≡C stretch (~2100-2260 cm⁻¹, typically weak), and C-H stretches of the alkyl groups (~2850-3000 cm⁻¹). An IR spectrum for the similar compound 3-Ethyl-5-methyl-1-heptyn-3-ol is available in the NIST WebBook, which can serve as a useful reference.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would provide signals corresponding to the different types of protons in the molecule. Key expected signals include a singlet for the acetylenic proton, a signal for the hydroxyl proton (which may be broad and its chemical shift can vary with concentration and solvent), and multiplets for the ethyl and butyl groups.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the nine carbon atoms in their unique chemical environments. The carbons of the alkyne would appear in the range of ~65-90 ppm, while the carbon bearing the hydroxyl group would be in the ~60-80 ppm region. The remaining alkyl carbons would appear at higher field.[13][14]

-

-

Mass Spectrometry (MS): Mass spectrometry would provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would be expected at m/z 140. Fragmentation would likely involve the loss of water, an ethyl group, or a butyl group.

Data for this compound, including 1D NMR and mass spectrometry, are indexed in the PubChem database.[1]

Safety and Handling

This compound is a flammable liquid and vapor.[1] Appropriate safety precautions, such as working in a well-ventilated fume hood and avoiding sources of ignition, should be strictly followed. Personal protective equipment, including safety glasses, gloves, and a lab coat, is mandatory when handling this compound. Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of this compound. The tabulated data, coupled with the described experimental protocols, offers a valuable resource for researchers and professionals in the fields of chemistry and drug development. A comprehensive understanding of these properties is fundamental for the safe and effective utilization of this versatile chemical intermediate in scientific research and industrial applications.

References

-

ThinkSRS. (n.d.). Melting Point Determination. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

Anonymous. (n.d.). DETERMINATION OF BOILING POINTS. Retrieved from [Link]

-

University of Technology. (2021, July 16). Experimental No. (2) Boiling Point Boiling point. Retrieved from [Link]

-

ASTM International. (2023, April 25). E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. Retrieved from [Link]

-

Tamilnadu Test House. (n.d.). Method Of Refractive Index Measurement Instrument. Retrieved from [Link]

-

Anonymous. (n.d.). Experiment name / Determination of Boiling point. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Measuring Density with Laboratory Balance. Retrieved from [Link]

-

WJEC. (n.d.). Determination of the density of liquids and solids (regular and irregular) Introduction. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Refractive Index: All You Need to Know. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, November 11). 2: The Density of Liquids and Solids (Experiment). Retrieved from [Link]

-

Agilent. (2019, January 4). Spectrophotometric Methods of Refractive Indices Measurement. Retrieved from [Link]

-

Optica Publishing Group. (n.d.). Spectroscopic method for measuring refractive index. Retrieved from [Link]

-

The Physics Partner. (2024, August 8). Determining the density of solids and liquids. The Lab Activity. Retrieved from [Link]

-

Cambridge University Press. (2018, January 9). Methods of Geometrical Optics to Measure Refractive Index (Chapter 15). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Ethyl-5-methyl-1-heptyn-3-ol. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. In PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Ethyl-3-heptanol. In NIST Chemistry WebBook. Retrieved from [Link]

-

ChemSrc. (n.d.). 3-heptyn-1-ol - 14916-79-1. Retrieved from [Link]

-

American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

ChemHelp ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Anonymous. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Heptyn-1-ol - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Heptyne, 3-ethyl-. In PubChem. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-Heptyn-1-ol (CAS 14916-79-1). Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Heptyn-1-ol. In NIST Chemistry WebBook. Retrieved from [Link]

-

Erowid. (n.d.). Common Organic Solvents: Table of Properties1,2,3. Retrieved from [Link]

Sources

- 1. This compound | C9H16O | CID 220863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. mt.com [mt.com]

- 9. wjec.co.uk [wjec.co.uk]

- 10. tamilnadutesthouse.com [tamilnadutesthouse.com]

- 11. mt.com [mt.com]

- 12. 3-Ethyl-5-methyl-1-heptyn-3-ol [webbook.nist.gov]

- 13. youtube.com [youtube.com]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

3-Ethyl-1-heptyn-3-ol molecular weight and formula C9H16O

An In-Depth Technical Guide to 3-Ethyl-1-heptyn-3-ol (C₉H₁₆O): Synthesis, Characterization, and Synthetic Utility

Introduction

This compound is a tertiary propargylic alcohol, a class of organic compounds characterized by a hydroxyl group attached to a carbon atom that is adjacent to a carbon-carbon triple bond.[1] Its molecular formula is C₉H₁₆O, and it has a molecular weight of approximately 140.22 g/mol .[2][3] This structure, containing both alkyne and tertiary alcohol functional groups, makes it a valuable and versatile intermediate in organic synthesis. Propargylic alcohols are precursors to a wide array of molecular architectures, participating in unique transformations such as catalyzed rearrangements to form α,β-unsaturated carbonyl compounds.[4][5]

This guide, prepared for researchers and drug development professionals, provides a comprehensive overview of this compound. We will delve into its fundamental physicochemical properties, present a field-proven protocol for its synthesis via the Grignard reaction, detail the spectroscopic techniques required for its unambiguous characterization, and explore its key chemical reactions. The methodologies described herein are designed as a self-validating system, where the synthesis protocol is directly linked to the characterization data that confirms its successful outcome.

Physicochemical and Structural Properties

The identity and physical characteristics of this compound are foundational to its application in a laboratory setting. The molecule's structure features a chiral center at the carbinol carbon (C3), meaning it exists as a racemic mixture unless a stereoselective synthesis is employed.

Table 1: Core Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3-ethylhept-1-yn-3-ol | PubChem[2] |

| Molecular Formula | C₉H₁₆O | PubChem[2] |

| Molecular Weight | 140.22 g/mol | PubChem[2][3] |

| CAS Number | 5396-61-2 | PubChem[2][3] |

| Appearance | Colorless Liquid (presumed) | General Knowledge |

| Hazard Classification | Flammable liquid and vapor (Warning) | PubChem[2] |

Synthesis via Alkynyl Grignard Reaction

The most direct and reliable method for synthesizing tertiary propargylic alcohols is the nucleophilic addition of an acetylide to a ketone.[5] The Grignard reaction is exceptionally well-suited for this purpose, offering high yields and operational simplicity.[6][7] The synthesis of this compound is achieved by reacting 3-pentanone with an ethynyl Grignard reagent (ethynylmagnesium halide).

The causality behind this choice is clear: the Grignard reagent transforms the normally acidic, weakly nucleophilic terminal alkyne into a potent carbon-based nucleophile. This nucleophile readily attacks the electrophilic carbonyl carbon of 3-pentanone, forming a new carbon-carbon bond. A subsequent acidic workup protonates the intermediate magnesium alkoxide to yield the final tertiary alcohol.[8]

Experimental Workflow

The overall process involves the formation of the Grignard reagent, its reaction with the ketone, and subsequent workup and purification. Anhydrous conditions are critical, as Grignard reagents are strong bases and will be quenched by protic solvents like water.[8]

Caption: Synthesis and Purification Workflow for this compound.

Detailed Synthesis Protocol

-

Reagents & Equipment:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Acetylene gas (or a suitable precursor)

-

3-Pentanone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, inert atmosphere setup (Nitrogen or Argon)

-

-

Step 1: Preparation of Ethynylmagnesium Bromide

-

Set up a flame-dried three-neck flask under an inert atmosphere.

-

Prepare a standard solution of ethylmagnesium bromide by reacting magnesium turnings with ethyl bromide in anhydrous THF.

-

Bubble dry acetylene gas through the stirred Grignard solution at 0-10 °C. The reaction is complete when gas uptake ceases. This forms a solution of ethynylmagnesium bromide.

-

-

Step 2: Reaction with 3-Pentanone

-

Cool the freshly prepared ethynylmagnesium bromide solution to 0 °C in an ice bath.

-

Dissolve one equivalent of 3-pentanone in anhydrous THF and add it dropwise to the stirred Grignard solution via a dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

-

Step 3: Workup and Purification

-

Cool the reaction mixture back to 0 °C and slowly quench it by adding saturated aqueous NH₄Cl solution. This hydrolyzes the magnesium alkoxide and neutralizes any remaining Grignard reagent.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude oil by vacuum distillation to yield pure this compound.

-

Spectroscopic Characterization: A Self-Validating System

The definitive confirmation of the product's structure and purity relies on a combination of spectroscopic methods. Each technique provides a piece of the structural puzzle, and together they form a self-validating system that verifies the outcome of the synthesis protocol.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of the hydroxyl and terminal alkyne groups.

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Significance |

| ~3600-3200 | O-H (Alcohol) | Stretching | Broad peak, confirms the hydroxyl group. |

| ~3300 | ≡C-H (Alkyne) | Stretching | Sharp, strong peak, confirms terminal alkyne. |

| ~2960-2850 | C-H (Alkyl) | Stretching | Confirms the ethyl and butyl alkyl framework. |

| ~2120-2100 | C≡C (Alkyne) | Stretching | Weak but sharp peak, confirms the triple bond. |

Data synthesized from standard IR correlation tables.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum will show distinct signals for each unique proton environment. The presence of the acetylenic proton (≡C-H) as a singlet around δ 2.0-3.0 ppm is a key diagnostic signal. The remaining signals will correspond to the ethyl and butyl groups, with chemical shifts and splitting patterns dictated by their neighboring protons.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of nine distinct carbon atoms. The two sp-hybridized carbons of the alkyne (δ ~70-90 ppm) and the sp³-hybridized carbinol carbon (C-OH, δ ~65-75 ppm) are particularly diagnostic.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | ¹H NMR Prediction (ppm) | ¹³C NMR Prediction (ppm) |

| ≡C-H | ~2.4 (s, 1H) | ~72 |

| C ≡CH | - | ~85 |

| C -OH | - | ~70 |

| OH | Variable (s, 1H) | - |

| -CH₂ -CH₃ (Ethyl) | ~1.7 (q, 2H) | ~35 |

| -CH₂-CH₃ (Ethyl) | ~1.0 (t, 3H) | ~8 |

| -CH₂ -CH₂CH₂CH₃ (Butyl) | ~1.5 (m, 2H) | ~45 |

| -CH₂-CH₂ CH₂CH₃ (Butyl) | ~1.4 (m, 2H) | ~27 |

| -CH₂CH₂-CH₂ CH₃ (Butyl) | ~1.3 (m, 2H) | ~23 |

| -CH₂CH₂CH₂-CH₃ (Butyl) | ~0.9 (t, 3H) | ~14 |

Predictions are based on standard chemical shift values and data from similar structures.[11]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern. For this compound, the electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 140.[2] Common fragmentation pathways would include the loss of a water molecule (M-18), an ethyl radical (M-29), or a butyl radical (M-57).

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its propargylic alcohol moiety.

Meyer-Schuster Rearrangement

One of the most characteristic reactions of tertiary propargylic alcohols is the acid-catalyzed Meyer-Schuster rearrangement.[4] Upon treatment with an acid catalyst, this compound will isomerize to form an α,β-unsaturated ketone, specifically 3-ethylhept-3-en-2-one. This transformation is a powerful tool for converting alkynes into enones.[5]

Caption: Mechanism of the Meyer-Schuster Rearrangement.

This reaction proceeds via protonation of the hydroxyl group, which then leaves as water to form a resonance-stabilized propargylic cation. Nucleophilic attack by water on the alkyne, followed by tautomerization of the resulting enol, yields the final enone product.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a flammable liquid and vapor.[2]

-

Handling: Use in a well-ventilated area or a fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

Conclusion

This compound serves as an excellent case study for the synthesis and application of tertiary propargylic alcohols. Its preparation via the Grignard reaction is a robust and fundamental transformation in organic chemistry. The validation of its synthesis through a concerted application of IR, NMR, and mass spectrometry demonstrates a rigorous, self-validating approach to chemical research. The unique reactivity of its propargylic alcohol functional group, particularly in the Meyer-Schuster rearrangement, establishes it as a valuable building block for constructing more complex molecules, making it a compound of significant interest to professionals in drug discovery and materials science.

References

-

Wikipedia. Propargyl alcohol. [Link]

-

Pennell, M. (2012). Gold Catalysed Reactions of Propargylic Alcohols. UCL Discovery. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 220863, this compound. [Link]

-

Reddy, R. et al. (2015). Catalytic σ-activation of carbon-carbon triple bonds: Reactions of propargylic alcohols and alkynes. The Royal Society of Chemistry. [Link]

-

ResearchGate. Reactions of propargylic alcohols. [Link]

-

Teo, Y. et al. (2022). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. National Institutes of Health (NIH). [Link]

-

Organic Chemistry Portal. Grignard Reaction. [Link]

-

NIST. 3-Ethyl-5-methyl-1-heptyn-3-ol. NIST Chemistry WebBook. [Link]

-

Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

-

Chemistry Steps. The Grignard Reaction Mechanism. [Link]

-

NIST. 3-Ethyl-3-heptanol. NIST Chemistry WebBook. [Link]

-

NIST. 3-Heptyn-1-ol. NIST Chemistry WebBook. [Link]

-

Doc Brown's Chemistry. Infrared Spectroscopy. [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

-

Organic Chemistry with Victor (YouTube). How to Read and Interpret the IR Spectra. [Link]

Sources

- 1. Propargyl alcohol - Wikipedia [en.wikipedia.org]

- 2. This compound | C9H16O | CID 220863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Grignard Reaction [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 10. youtube.com [youtube.com]

- 11. rsc.org [rsc.org]

3-Ethyl-1-heptyn-3-ol spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of 3-Ethyl-1-heptyn-3-ol

Abstract

This technical guide provides a comprehensive analysis of the spectral data for this compound (CAS No: 5396-61-2), a tertiary acetylenic alcohol.[1] Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document delineates the characteristic spectroscopic signatures of the molecule using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The guide emphasizes the synergistic application of these techniques for unambiguous structural elucidation and purity assessment, grounding the interpretation in fundamental principles and comparative data from authoritative sources.

Molecular Structure and Spectroscopic Overview

This compound is a C9 alcohol with the molecular formula C₉H₁₆O and a molecular weight of 140.22 g/mol .[1] Its structure features a tertiary alcohol, a terminal alkyne, a butyl chain, and an ethyl group, all centered around a quaternary carbon. Each of these functional groups imparts a distinct and predictable signal in its respective spectrum, allowing for a detailed structural confirmation.

The logical workflow for spectral analysis involves a multi-faceted approach where each technique provides complementary information, culminating in a single, validated structural assignment.

Caption: Integrated workflow for structural elucidation.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is the primary method for identifying key functional groups within a molecule. The spectrum of this compound is dominated by absorptions corresponding to the hydroxyl and alkynyl groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Instrument Preparation : Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with a solvent such as isopropanol and running a background scan.

-

Sample Application : Place a single drop of neat this compound directly onto the ATR crystal.

-

Data Acquisition : Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Data Processing : Perform a baseline correction and peak-picking analysis on the resulting spectrum.

Interpretation of Key IR Absorptions

The IR spectrum provides immediate evidence for the defining functional groups of a tertiary acetylenic alcohol.[2]

| Wavenumber (cm⁻¹) | Vibration Type | Intensity & Shape | Causality & Significance |

| ~3400 | O-H stretch | Strong, Broad | The broadness is a classic indicator of intermolecular hydrogen bonding between alcohol molecules.[3][4] This peak is the most prominent feature and confirms the presence of the hydroxyl group. |

| ~3300 | ≡C-H stretch | Strong, Sharp | This sharp absorption is characteristic of the C-H bond of a terminal alkyne, distinguishing it from internal alkynes which lack this feature. |

| ~2120 | C≡C stretch | Weak to Medium, Sharp | The carbon-carbon triple bond stretch is often weak due to the low change in dipole moment during vibration. Its presence, coupled with the ≡C-H stretch, confirms a terminal alkyne. |

| ~2960-2870 | sp³ C-H stretch | Strong, Sharp | These peaks correspond to the stretching vibrations of the methyl and methylene groups in the ethyl and butyl chains. |

| ~1150 | C-O stretch | Medium to Strong | The stretching vibration of the C-O bond in tertiary alcohols typically appears in the 1210-1100 cm⁻¹ range.[4] This peak confirms the alcohol functionality. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon-Hydrogen Framework

NMR spectroscopy provides the most detailed information about the molecular structure, revealing the connectivity and chemical environment of every hydrogen and carbon atom.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition : Acquire the proton spectrum using a 300 MHz or higher field spectrometer. A standard pulse sequence is typically sufficient.

-

¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. Due to the low natural abundance of ¹³C, a greater number of scans is required compared to ¹H NMR.[5]

-

Data Processing : Fourier transform the raw data, phase correct the spectra, and integrate the ¹H NMR signals.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals six distinct proton environments. The chemical shift of each signal is dictated by the local electronic environment (shielding and deshielding effects).

Caption: Proton environments in the molecule.

Predicted ¹H NMR Spectral Data

| Signal | Approx. Shift (δ, ppm) | Integration | Multiplicity | Assignment | Rationale for Chemical Shift and Multiplicity |

| a | ~2.4 | 1H | Singlet (s) | ≡C-H | The acetylenic proton is deshielded by the π-system of the triple bond. It appears as a singlet as there are no adjacent protons within three bonds. |

| b | ~1.5 - 2.5 | 1H | Broad Singlet (br s) | -OH | The hydroxyl proton's chemical shift is variable and concentration-dependent. It is often broad and does not couple with adjacent protons due to rapid chemical exchange with trace amounts of water or acid.[3] |

| c | ~1.7 | 2H | Quartet (q) | -C(OH)-CH₂-CH₃ | These methylene protons are adjacent to a methyl group (3 protons), resulting in a quartet (n+1 = 3+1 = 4). |

| d | ~1.0 | 3H | Triplet (t) | -C(OH)-CH₂-CH₃ | This methyl group is adjacent to a methylene group (2 protons), resulting in a triplet (n+1 = 2+1 = 3). |

| e | ~1.6 | 2H | Triplet (t) | -C(OH)-CH₂-CH₂- | These methylene protons are adjacent to another methylene group and are deshielded by the nearby hydroxyl group. |

| f | ~1.4 | 4H | Multiplet (m) | -CH₂-CH₂-CH₂-CH₃ | The signals for the two central methylene groups of the butyl chain often overlap, creating a complex multiplet. |

| g | ~0.9 | 3H | Triplet (t) | -CH₂-CH₃ | This terminal methyl group of the butyl chain is adjacent to a methylene group, resulting in a triplet. |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, one for each unique carbon atom. The chemical shifts are highly dependent on hybridization and the electronegativity of attached atoms.[6][7]

Predicted ¹³C NMR Spectral Data

| Approx. Shift (δ, ppm) | Carbon Type | Assignment | Rationale for Chemical Shift |

| ~86 | C (sp) | -C≡CH | The terminal sp-hybridized carbon of the alkyne. |

| ~75 | C (sp) | -C≡CH | The internal sp-hybridized carbon of the alkyne. |

| ~73 | C (quaternary) | C-OH | The quaternary carbon bonded to the hydroxyl group. Its shift is significantly downfield due to the electronegativity of the attached oxygen. |

| ~42 | CH₂ | C(OH)-CH₂- (butyl) | Alpha-carbon of the butyl chain, deshielded by the hydroxyl group. |

| ~35 | CH₂ | C(OH)-CH₂- (ethyl) | Alpha-carbon of the ethyl chain, similarly deshielded. |

| ~27 | CH₂ | -CH₂-CH₂-CH₃ | Beta-carbon of the butyl chain. |

| ~23 | CH₂ | -CH₂-CH₂-CH₃ | Gamma-carbon of the butyl chain. |

| ~14 | CH₃ | -CH₂-CH₃ (butyl) | Terminal methyl carbon of the butyl chain. |

| ~8 | CH₃ | -CH₂-CH₃ (ethyl) | Terminal methyl carbon of the ethyl chain. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under electron ionization (EI).

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction : Introduce a dilute solution of the compound (e.g., in methanol or hexane) via direct infusion or through a gas chromatography (GC) column into the ion source.

-

Ionization : Bombard the gaseous sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis : Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection : Detect the ions to generate a mass spectrum, which plots relative abundance versus m/z.

Interpretation of the Mass Spectrum

The molecular ion peak (M⁺) is expected at m/z = 140, corresponding to the molecular formula C₉H₁₆O⁺.[1] Due to the presence of a tertiary alcohol, the molecular ion peak may be weak or absent because of the high propensity for fragmentation.[8]

The most significant fragmentation pathway for tertiary alcohols is α-cleavage (cleavage of a C-C bond adjacent to the oxygen-bearing carbon). This results in the formation of a stable, resonance-stabilized oxonium ion.

Caption: Primary α-cleavage fragmentation pathways.

-

Base Peak (m/z = 111) : The most favorable fragmentation is the loss of the larger alkyl group (the butyl radical, •C₄H₉) to form the most stable tertiary cation. However, cleavage of the ethyl radical (•C₂H₅) is also highly favorable and often leads to the base peak. Loss of the ethyl radical results in a fragment with m/z = 140 - 29 = 111. This is often the most abundant ion.

-

m/z = 85 : Loss of the butyl radical results in a fragment with m/z = 140 - 57 = 83. Re-evaluation: The fragment would be C5H9O+, which has a mass of (512)+(91)+16 = 85. This peak is expected to be significant.

-

Other Fragments : Further fragmentation can occur, including the loss of water (M-18) from the molecular ion, leading to a peak at m/z = 122.

Conclusion

The combination of IR, NMR (¹H and ¹³C), and Mass Spectrometry provides a self-validating system for the comprehensive characterization of this compound. IR spectroscopy confirms the essential hydroxyl and terminal alkyne functional groups. NMR spectroscopy maps the complete carbon-hydrogen framework, allowing for precise constitutional assignment. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns, primarily α-cleavage. This integrated spectroscopic approach is indispensable for ensuring identity, purity, and quality control in research and development settings.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 3-Ethyl-5-methyl-1-heptyn-3-ol. NIST Chemistry WebBook. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

NIST. (n.d.). 3-Ethyl-3-heptanol. NIST Chemistry WebBook. Retrieved from [Link]

-

Toda, F., & Tanaka, K. (n.d.). Optical Resolution of Tertiary Acetylenic Alcohols. Amanote Research. Retrieved from [Link]

-

PubChem. (n.d.). 1-Heptyne, 3-ethyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

Abramov, A. A., & Petrov, G. V. (2017). Quantum-chemical substantiation of collecting properties of acetylene reagents in flotation of sulphide minerals. Gornye nauki i tekhnologii= Mining Science and Technology (Russia), (3), 48-57. Available at: [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

-

Clark, J. (2021). 13C NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

-

Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]

-

NIST. (n.d.). 3-Heptyn-1-ol. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). Spectroscopy of Alcohols. Retrieved from [Link]

-

NIST. (n.d.). 1-Heptyn-3-ol. NIST Chemistry WebBook. Retrieved from [Link]

-

Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

-

Clark, J. (2026). Infrared Spectroscopy. Doc Brown's Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Ketone. Retrieved from [Link]

-

Clark, J. (n.d.). Mass spectrum of 3-ethylpentane. Doc Brown's Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 3-Heptyn-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Stoyanov, S., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2021(2), M1228. Available at: [Link]

-

Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. This compound | C9H16O | CID 220863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rudmet.net [rudmet.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. C7H16 mass spectrum of 3-ethylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 3-ethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Navigating the Solution Landscape: A Technical Guide to the Solubility of 3-Ethyl-1-heptyn-3-ol in Organic Solvents

This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of 3-ethyl-1-heptyn-3-ol in a range of common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, predicts the solubility profile of the target compound, and offers detailed experimental protocols for empirical validation. By integrating fundamental chemical principles with practical methodologies, this guide serves as an essential resource for effectively utilizing this compound in various scientific applications.

Introduction to this compound: A Molecule of Interest

This compound is a tertiary acetylenic alcohol with the chemical formula C9H16O and a molecular weight of 140.22 g/mol [1]. Its structure features a nine-carbon backbone, a terminal alkyne group, and a hydroxyl group attached to a tertiary carbon. This unique combination of a polar hydroxyl group and a significant nonpolar hydrocarbon moiety dictates its interactions with various solvents, making a thorough understanding of its solubility crucial for its application in organic synthesis, materials science, and pharmaceutical research. The calculated XLogP3 value of 2.2 suggests a degree of lipophilicity, hinting at its preference for less polar environments[1].

The Science of Solubility: Guiding Principles

The solubility of a compound in a particular solvent is governed by the fundamental principle of "like dissolves like"[2]. This principle states that substances with similar intermolecular forces are more likely to be miscible. The solubility of an alcohol like this compound is a balance between the hydrophilic nature of its hydroxyl (-OH) group and the hydrophobic nature of its alkyl chain[3].

-

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing it to interact favorably with polar protic solvents like alcohols and water.

-

Van der Waals Forces: The nonpolar alkyl chain interacts primarily through weaker van der Waals forces, favoring dissolution in nonpolar solvents.

For this compound, the nine-carbon chain constitutes a significant portion of the molecule, suggesting that its hydrophobic character will play a dominant role in its overall solubility profile[3]. As the carbon chain length of an alcohol increases, its solubility in polar solvents generally decreases, while its solubility in nonpolar solvents increases[3].

Visualizing Solvent-Solute Interactions

The following diagram illustrates the key intermolecular forces at play when this compound is introduced to different types of organic solvents.

Caption: Intermolecular forces governing solubility.

Predicted Solubility Profile of this compound

Based on its molecular structure and the principles of solubility, the following table provides a predicted qualitative solubility profile for this compound in a selection of common organic solvents at ambient temperature.

| Solvent Category | Solvent | Predicted Solubility | Rationale |

| Nonpolar | Hexane | Miscible | The long alkyl chain of this compound will have strong van der Waals interactions with the nonpolar hexane molecules. |

| Toluene | Miscible | Similar to hexane, the nonpolar aromatic nature of toluene will readily solvate the hydrophobic portion of the solute. | |

| Diethyl Ether | Miscible | Diethyl ether is a weakly polar solvent that can effectively solvate the nonpolar chain, and the ether oxygen can act as a hydrogen bond acceptor for the hydroxyl group. | |

| Polar Aprotic | Acetone | Soluble | Acetone's polarity will allow for dipole-dipole interactions, and it can act as a hydrogen bond acceptor. The presence of the nonpolar chain suggests good solubility. |

| Tetrahydrofuran (THF) | Soluble | THF has similar properties to diethyl ether but is slightly more polar, leading to good solubility. | |

| Dichloromethane (DCM) | Soluble | DCM is a moderately polar solvent that should effectively dissolve this compound due to a balance of interactions. | |

| Polar Protic | Ethanol | Soluble | Ethanol can engage in hydrogen bonding with the hydroxyl group. The ethyl group of ethanol also has some nonpolar character, which aids in solvating the solute's alkyl chain. |

| Methanol | Partially Soluble | Methanol is more polar than ethanol. The hydrophobic effect of the C9 chain of the solute will be more pronounced, likely leading to lower solubility compared to ethanol. | |

| Water | Insoluble | The large, nonpolar hydrocarbon tail of this compound will dominate, making it immiscible with the highly polar water. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To empirically validate the predicted solubility profile, the following experimental protocol can be employed. This method is designed to provide a qualitative assessment of solubility (miscible, soluble, partially soluble, or insoluble).

Materials and Equipment

-

This compound

-

Selected organic solvents (high purity)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Graduated pipettes or micropipettes

-

Vortex mixer

-

Safety glasses, gloves, and lab coat

Experimental Workflow

The following diagram outlines the workflow for the qualitative determination of solubility.

Caption: Workflow for qualitative solubility testing.

Detailed Procedure

-

Preparation: Ensure all glassware is clean and dry. Label each test tube with the name of the solvent to be tested.

-

Solvent Addition: Using a clean pipette, add 1.0 mL of the selected organic solvent to the corresponding labeled test tube.

-

Solute Addition: Using a clean micropipette, add 100 µL (0.1 mL) of this compound to the solvent in the test tube.

-

Mixing: Cap the test tube securely and vortex the mixture at a moderate speed for 30 seconds to ensure thorough mixing.

-

Initial Observation: Immediately after vortexing, visually inspect the mixture for homogeneity. Note any cloudiness, phase separation, or undissolved droplets.

-

Equilibration: Allow the test tube to stand undisturbed at room temperature for 5 minutes.

-

Final Observation and Classification: After 5 minutes, observe the mixture again and classify the solubility based on the following criteria:

-

Miscible/Soluble: The mixture is a single, clear, and homogenous phase with no visible separation or cloudiness.

-

Partially Soluble: The mixture is cloudy or forms a stable emulsion, or a significant portion of the solute has dissolved but a separate phase is still present.

-

Insoluble: The solute forms a distinct separate layer or remains as undissolved droplets.

-

-

Data Recording: Record the observations for each solvent in a laboratory notebook.

Conclusion

The solubility of this compound is a critical parameter for its effective use in scientific research and development. Based on its molecular structure, which comprises a significant nonpolar hydrocarbon chain and a polar hydroxyl group, it is predicted to be highly soluble in nonpolar and polar aprotic organic solvents, and moderately soluble in polar protic solvents. Its solubility is expected to be very low in highly polar solvents like water. The provided experimental protocol offers a straightforward method for the empirical validation of these predictions. This guide provides a solid foundation for scientists and researchers to make informed decisions regarding solvent selection for applications involving this compound.

References

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

How To Determine Solubility Of Organic Compounds?. (2025, February 11). Chemistry For Everyone. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 220863, this compound. Retrieved from [Link]

-

Nichols, L. (2022, April 7). 3.3D: Using Solubility Data. Chemistry LibreTexts. Retrieved from [Link]

-

Soderberg, T. (2019, June 5). 4.4 Solubility. Chemistry LibreTexts. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 3-Ethyl-1-heptyn-3-ol: Nomenclature, Properties, and Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of organic synthesis and medicinal chemistry, the precise identification and characterization of molecular entities are paramount. 3-Ethyl-1-heptyn-3-ol is a tertiary acetylenic alcohol, a class of compounds recognized for its utility as a versatile synthetic intermediate. Understanding the nomenclature, or the various synonyms and identifiers for this compound, is the critical first step for any researcher, ensuring accurate literature searches, unambiguous communication, and reliable sourcing of materials. This guide provides a detailed overview of this compound, beginning with its nomenclature and expanding to its physicochemical properties, a detailed synthetic protocol, and its potential applications in the broader field of chemical and pharmaceutical development.

Part 1: Nomenclature and Identification

Effective research necessitates a thorough understanding of a compound's various identifiers. This compound is known by several names and is cataloged in numerous chemical databases. The systematic IUPAC name for this compound is 3-ethylhept-1-yn-3-ol.[1] A comprehensive list of its synonyms and registry numbers is provided below for clear identification.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Value | Source |

| IUPAC Name | 3-ethylhept-1-yn-3-ol | PubChem[1] |

| CAS Number | 5396-61-2 | PubChem[1] |

| Molecular Formula | C9H16O | PubChem[1] |

| InChI Key | TXCLTIFWSNGTIK-UHFFFAOYSA-N | PubChem[1] |

| Common Synonyms | 1-Heptyn-3-ol, 3-ethyl- | ECHEMI[2] |

| (1-Ethyl-1-hydroxypentyl)acetylene | PubChem[1] | |

| Registry Numbers | NSC 4328 | ECHEMI[2] |

| DTXSID40277815 | PubChem[1] | |

| EC Number: 679-925-2 | PubChem[1] |

Part 2: Physicochemical and Safety Data

The physical and chemical properties of this compound are crucial for its handling, application in reactions, and purification. Below is a summary of its key properties.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 140.22 g/mol | PubChem[1] |

| Density | 0.9 ± 0.1 g/cm³ | ECHEMI[2] |

| Boiling Point | 87-94 °C @ 30 Torr | ECHEMI[2] |

| Flash Point | 57.0 ± 8.2 °C | ECHEMI[2] |

| Refractive Index | 1.456 | ECHEMI[2] |

| XLogP3 | 2.44 | ECHEMI[2] |

Safety and Handling: this compound is classified as a flammable liquid and vapor (Category 3).[1][2] Therefore, it should be kept away from heat, sparks, open flames, and other ignition sources.[1][2] Proper personal protective equipment, including gloves and eye protection, should be worn, and the compound should be handled in a well-ventilated area.[2]

Part 3: Synthesis and Mechanistic Insights

Tertiary acetylenic alcohols like this compound are commonly synthesized through the addition of a metal acetylide to a ketone. A prevalent and reliable method is the Grignard reaction, which involves the reaction of ethynylmagnesium bromide with a suitable ketone, in this case, 3-heptanone (ethyl butyl ketone).

Reaction Scheme: The overall reaction involves the nucleophilic attack of the acetylide anion on the electrophilic carbonyl carbon of 3-heptanone, followed by an acidic workup to protonate the resulting alkoxide.

Caption: Grignard synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on standard organometallic addition reactions.

Materials:

-

3-Heptanone

-

Ethynylmagnesium bromide (0.5 M in THF)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer

-

Ice bath

-

Nitrogen or Argon gas supply

Procedure:

-

Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (Nitrogen or Argon).

-

Reaction Initiation: Charge the flask with 3-heptanone dissolved in an appropriate volume of anhydrous diethyl ether or THF.

-

Grignard Addition: Cool the flask in an ice bath. Add the ethynylmagnesium bromide solution dropwise from the dropping funnel to the stirred solution of the ketone. Maintain the temperature below 10 °C during the addition.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours to ensure the reaction goes to completion.

-

Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution to quench the reaction and the excess Grignard reagent.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.

-

Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure this compound.

Part 4: Applications in Research and Drug Development

While direct applications of this compound in drug development are not extensively documented, its structural motifs—the tertiary alcohol and the terminal alkyne—make it a valuable building block in organic synthesis.

-

Synthetic Intermediates: Pharmaceutical intermediates are crucial in the drug development pipeline, connecting laboratory-scale research with industrial production.[] They are essential for modifying molecular structures to enhance efficacy and reduce toxicity.[] Tertiary propargyl alcohols, such as this compound, are known precursors for a variety of molecular scaffolds.

-

Click Chemistry: Terminal alkynes are fundamental reactants in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[4] This reaction is widely used in drug discovery for creating libraries of compounds and for bioconjugation. Although this compound itself is not highlighted in major drug synthesis pathways, its functional group is of a class that is highly relevant.[4]

-

Precursor to Bioactive Molecules: The alkyne group can be further functionalized or reduced. For instance, partial hydrogenation using a Lindlar catalyst can convert the alkyne to a cis-alkene, a common structural feature in biologically active molecules. The hydroxyl group can be used as a handle for further reactions, such as esterification or etherification, to build more complex molecules. While there is a lack of specific literature on this compound in medicinal chemistry, related propargyl alcohols are used in the synthesis of various compounds, including potential therapeutics.[4] For example, flavan-3-ols are a class of natural compounds with a wide range of biological activities that are being investigated as potential drug candidates.[5]

Caption: Potential synthetic pathways for this compound.

Conclusion

This compound, while not a widely known pharmaceutical agent in its own right, represents a valuable class of molecular building blocks. Its clear identification through a comprehensive understanding of its synonyms and chemical identifiers is fundamental for any scientific endeavor. The straightforward and scalable synthesis, combined with the versatile reactivity of its terminal alkyne and tertiary alcohol functionalities, ensures its continued relevance for chemists in both academic research and the pharmaceutical industry. This guide provides the foundational knowledge required for researchers to confidently source, handle, and utilize this compound in their synthetic and drug discovery efforts.

References

-

National Center for Biotechnology Information . PubChem Compound Summary for CID 220863, this compound. PubChem. Available at: [Link]

-

Sari, D. P., et al. . In silico prediction of flavan-3-ol as a bioactive compound of Calophyllum macrophyllum as a potential drug against angiostrongylus eosinophilic meningitis. Veterinary World. Available at: [Link]

Sources

- 1. This compound | C9H16O | CID 220863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. In silico prediction of flavan-3-ol as a bioactive compound of Calophyllum macrophyllum as a potential drug against angiostrongylus eosinophilic meningitis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling of 3-Ethyl-1-heptyn-3-ol

This document provides a comprehensive technical overview for the safe handling, use, and disposal of 3-Ethyl-1-heptyn-3-ol (CAS No. 5396-61-2). It is intended for researchers, chemists, and laboratory professionals engaged in drug development and chemical synthesis. The protocols and recommendations herein are synthesized from authoritative safety data sheets and established principles of laboratory safety to ensure a self-validating system of risk mitigation.

Introduction and Scientific Context